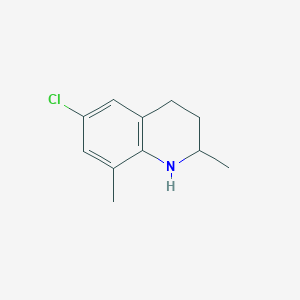
6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are characterized by a quinoline core structure that is partially saturated, making them significant in various chemical and pharmaceutical applications. The presence of chlorine and methyl groups in the structure enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2,6-dichloroaniline with acetone in the presence of a strong acid catalyst, such as sulfuric acid, followed by reduction with a suitable reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding dihydroquinoline using reducing agents like lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, where the chlorine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline.
Substitution: Various substituted tetrahydroquinolines depending on the substituent introduced.
Scientific Research Applications
6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
2,8-Dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
6-Chloro-1,2,3,4-tetrahydroquinoline: Similar structure but without the methyl groups, leading to different chemical properties.
2-Methyl-1,2,3,4-tetrahydroquinoline: Only one methyl group, which can influence its chemical behavior and applications.
Uniqueness: The presence of both chlorine and methyl groups in 6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline makes it unique in terms of its reactivity and potential applications. These substituents can enhance its ability to participate in various chemical reactions and may also contribute to its biological activities.
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
6-chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H14ClN/c1-7-5-10(12)6-9-4-3-8(2)13-11(7)9/h5-6,8,13H,3-4H2,1-2H3 |
InChI Key |
TXNGTFADRIZIQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1)C(=CC(=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















